molecular formula C12H21NO4 B11726557 Methyl cis-2-(Boc-amino)cyclopentanecarboxylate

Methyl cis-2-(Boc-amino)cyclopentanecarboxylate

Cat. No.: B11726557
M. Wt: 243.30 g/mol
InChI Key: LVSNFSRSQZFNPY-BDAKNGLRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl cis-2-(Boc-amino)cyclopentanecarboxylate can be synthesized through the reaction of cyclopentanecarboxylic acid with tert-butyl chloroformate (Boc-Cl) and methylamine. The reaction typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl cis-2-(Boc-amino)cyclopentanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl cis-2-(Boc-amino)cyclopentanecarboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl cis-2-(Boc-amino)cyclopentanecarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, affecting their activity and function. The Boc-protected amino group can be selectively deprotected under acidic conditions, allowing for further functionalization and interaction with biological targets.

Comparison with Similar Compounds

Properties

Molecular Formula

C12H21NO4

Molecular Weight

243.30 g/mol

IUPAC Name

methyl (1R,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-9-7-5-6-8(9)10(14)16-4/h8-9H,5-7H2,1-4H3,(H,13,15)/t8-,9+/m1/s1

InChI Key

LVSNFSRSQZFNPY-BDAKNGLRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCC[C@H]1C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC1C(=O)OC

Origin of Product

United States

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